3,4-Difluorophenol

Catalog No.
S703868
CAS No.
2713-33-9
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorophenol

CAS Number

2713-33-9

Product Name

3,4-Difluorophenol

IUPAC Name

3,4-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

InChI Key

BNPWVUJOPCGHIK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)F)F

Canonical SMILES

C1=CC(=C(C=C1O)F)F
  • Biodegradation by Penicillium frequentans: A study published in scientific literature describes the transformation of 3,4-difluorophenol by a fungal strain called Penicillium frequentans Bi 7/2. This research suggests that this particular fungus can utilize 3,4-difluorophenol as a sole source of carbon and energy for growth [].

3,4-Difluorophenol (CAS No. 2713-33-9) is a synthetic organic compound belonging to the class of fluorophenols. It is a colorless solid at room temperature []. Due to its limited natural occurrence and specific properties, 3,4-difluorophenol finds application in various scientific research fields, particularly in medicinal chemistry and material science [].


Molecular Structure Analysis

3,4-Difluorophenol has the molecular formula C6H4F2O. Its structure consists of a benzene ring with two fluorine atoms attached at the 3rd and 4th positions, and a hydroxyl group (-OH) attached to the 1st position []. The presence of fluorine atoms alters the electronic properties of the molecule compared to phenol, making it more electron-withdrawing []. This can influence its reactivity and interactions with other molecules.


Chemical Reactions Analysis

  • Acylation: The hydroxyl group can react with acylating agents (e.g., acid chlorides, anhydrides) to form esters.
  • Etherification: The hydroxyl group can react with alkylating agents (e.g., haloalkanes) to form ethers.
  • Halogenation: The reactive aromatic ring might undergo electrophilic aromatic substitution with strong halogenating agents (e.g., Br2, FeBr3) to introduce additional halogens.

Synthesis of 3,4-difluorophenol is not widely reported in scientific literature. However, general methods for fluorination of aromatic compounds could be adapted for its production [].


Physical And Chemical Properties Analysis

  • Melting Point: 34-38 °C (literature) [].
  • Boiling Point: 84-86 °C/20 mmHg (literature) [].
  • Solubility: Data on specific solubility is limited, but due to the presence of both a polar hydroxyl group and a non-polar aromatic ring, it is expected to have some solubility in both polar and non-polar solvents.
  • Stability: Information on stability is not readily available. However, the presence of fluorine atoms can enhance the stability of the molecule compared to non-fluorinated analogs.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.45%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2713-33-9

Wikipedia

3,4-Difluorophenol

Dates

Modify: 2023-08-15
Saraon et al. A drug discovery platform to identify compounds that inhibit EGFR triple mutants. Nature Chemical Biology, doi: 10.1038/s41589-020-0484-2, published online 24 February 2020

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